molecular formula C16H20N4O2 B6637100 N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide

N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide

Katalognummer B6637100
Molekulargewicht: 300.36 g/mol
InChI-Schlüssel: OHWXMYLDBWLRTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide, also known as CTB or cyclo-tetrahydrocannabinol-benzamide, is a synthetic compound that has been developed for its potential use in scientific research. CTB is a cannabinoid receptor ligand that has been shown to have a high affinity for both CB1 and CB2 receptors.

Wirkmechanismus

N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in immune cells. Activation of these receptors can lead to a variety of physiological responses, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective effects in models of neurodegenerative diseases. N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has also been shown to modulate immune cell function and to have potential anti-cancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide in lab experiments is its high affinity for both CB1 and CB2 receptors, which allows for more precise targeting of these receptors. However, one limitation is that N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide is a synthetic compound, and its effects may not fully reflect the effects of endogenous cannabinoids.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide. One area of interest is the potential therapeutic applications of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide in the treatment of pain, inflammation, and neurodegenerative disorders. Another area of interest is the use of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide as a tool to study the role of cannabinoid receptors in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide and its potential limitations as a research tool.

Synthesemethoden

The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-(hydroxymethyl)cyclohexanone in the presence of a base, followed by the reaction with sodium azide and copper (I) iodide to form the triazole ring. The final product is obtained by the reduction of the nitro group using palladium on carbon and hydrogen gas. The purity of the compound is confirmed by HPLC and NMR.

Wissenschaftliche Forschungsanwendungen

N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has been used in scientific research to investigate the role of cannabinoid receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative disorders. N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide has also been used to study the effects of cannabinoid receptors on the immune system, cardiovascular system, and gastrointestinal system.

Eigenschaften

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-11-12-1-5-14(6-2-12)18-16(22)13-3-7-15(8-4-13)20-10-9-17-19-20/h3-4,7-10,12,14,21H,1-2,5-6,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWXMYLDBWLRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)C2=CC=C(C=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.